2-Chloro-7-methoxynaphthalene
Overview
Description
2-Chloro-7-methoxynaphthalene is an organic compound with the molecular formula C₁₁H₉ClO It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and a methoxy group at the seventh position
Mechanism of Action
Target of Action
Naphthoquinones, a class of compounds to which 2-chloro-7-methoxynaphthalene belongs, have been reported to exhibit diverse mechanisms and anticancer potential
Mode of Action
Naphthoquinones have been reported to have various mechanisms of action depending on their structural differences . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Naphthoquinones are known to affect various biochemical pathways, leading to downstream effects
Pharmacokinetics
Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect . Understanding the ADME properties of this compound would provide insights into its bioavailability and potential therapeutic applications.
Result of Action
The molecular structure of this compound has been identified
Action Environment
It is known that the release of substances to the environment can occur from industrial use, such as in the manufacturing of another substance or as a processing aid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methoxynaphthalene typically involves the chlorination of 7-methoxynaphthalene. One common method is the electrophilic aromatic substitution reaction, where 7-methoxynaphthalene is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective chlorination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methoxynaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-chloro-7-methylnaphthalene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of 2-amino-7-methoxynaphthalene or 2-thio-7-methoxynaphthalene.
Oxidation: Formation of 2-chloro-7-naphthaldehyde or 2-chloro-7-naphthoic acid.
Reduction: Formation of 2-chloro-7-methylnaphthalene.
Scientific Research Applications
2-Chloro-7-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methoxynaphthalene
- 2-Chloro-8-methoxynaphthalene
- 2-Bromo-7-methoxynaphthalene
Comparison
2-Chloro-7-methoxynaphthalene is unique due to the specific positioning of the chlorine and methoxy groups, which can influence its reactivity and interaction with other molecules. Compared to 2-Chloro-6-methoxynaphthalene, the position of the methoxy group can lead to different steric and electronic effects, affecting the compound’s chemical behavior and potential applications. Similarly, the presence of a bromine atom in 2-Bromo-7-methoxynaphthalene can alter its reactivity compared to the chloro derivative.
Properties
IUPAC Name |
2-chloro-7-methoxynaphthalene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKREHPBRWAYNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.